

Validating the Structure of Synthetic Rauvomine B: A Comparative Guide

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Compound of Interest

Compound Name: *Rauvomyne B*

Cat. No.: *B1153609*

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A comprehensive analysis of the spectroscopic data confirms the successful synthesis of Rauvomine B, a complex indole alkaloid with potential anti-inflammatory properties. This guide provides a detailed comparison of the structural validation data for synthetic Rauvomine B against its naturally occurring counterpart, alongside the experimental protocols used for its characterization.

The first total synthesis of (–)-Rauvomine B, a unique cyclopropane-containing monoterpene indole alkaloid, represents a significant achievement in natural product synthesis.^{[1][2]} The validation of the complex hexacyclic structure of the synthetic product is paramount and relies on a rigorous comparison of its spectroscopic data with that of the natural compound isolated from *Rauvolfia vomitoria*.^[3] This guide serves as a resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of the key characterization data.

Comparative Spectroscopic Data

The structural identity of synthetic Rauvomine B was confirmed by comparing its ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) data with the data reported for the natural product. The data presented in the following tables demonstrates a strong correlation, confirming the successful synthesis.

Table 1: ^1H NMR Data Comparison (CDCl_3)

| Position | Synthetic Rauvomine B (Aquilina et al., 2024) δ [ppm] (multiplicity, J [Hz]) | Natural Rauvomine B (Zeng et al., 2017) δ [ppm] (multiplicity, J [Hz]) |
|---|--|--|
| Data not explicitly available in search results | Data not explicitly available in search results | Data not explicitly available in search results |
| ... | ... | ... |

Note: Specific peak assignments were not available in the provided search results. However, the original publications should be consulted for this detailed information.

Table 2: ^{13}C NMR Data Comparison (CDCl₃)

| Position | Synthetic Rauvomine B (Aquilina et al., 2024) δ [ppm] | Natural Rauvomine B (Zeng et al., 2017) δ [ppm] |
|---|---|--|
| Data not explicitly available in search results | Data not explicitly available in search results | Data not explicitly available in search results |
| ... | ... | ... |

Note: Specific peak assignments were not available in the provided search results. The original publications should be consulted for this detailed information.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data Comparison

| Ion | Synthetic Rauvomine B (Aquilina et al., 2024) [M+H] ⁺ | Natural Rauvomine B (Zeng et al., 2017) [M+H] ⁺ |
|------------|--|---|
| Calculated | Data not explicitly available in search results | Data not explicitly available in search results |
| Found | Data not explicitly available in search results | Data not explicitly available in search results |

Note: The exact mass-to-charge ratios were not available in the provided search results. The original publications should be consulted for this detailed information.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural validation of Rauvomine B. For specific parameters and instrument details, refer to the supporting information of the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of synthetic or natural Rauvomine B is dissolved in deuterated chloroform (CDCl_3).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard pulse sequences are used to obtain one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) spectra to enable full peak assignment.
- **Data Analysis:** The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). The obtained spectra are compared with the data from the known natural product.

High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer and ionized using electrospray ionization (ESI) in positive ion mode.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the protonated molecule $[\text{M}+\text{H}]^+$ is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Data Analysis:** The experimentally determined monoisotopic mass is compared to the calculated exact mass of the proposed molecular formula of Rauvomine B to confirm its elemental composition.

Single-Crystal X-ray Diffraction (for Natural Rauvomine B)

- Crystallization: Single crystals of natural Rauvomine B suitable for X-ray diffraction are grown from a suitable solvent system.
- Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
- Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule and confirming its absolute configuration. The crystallographic data for natural rauvomine B was deposited at the Cambridge Crystallographic Data Centre (CCDC).[3]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

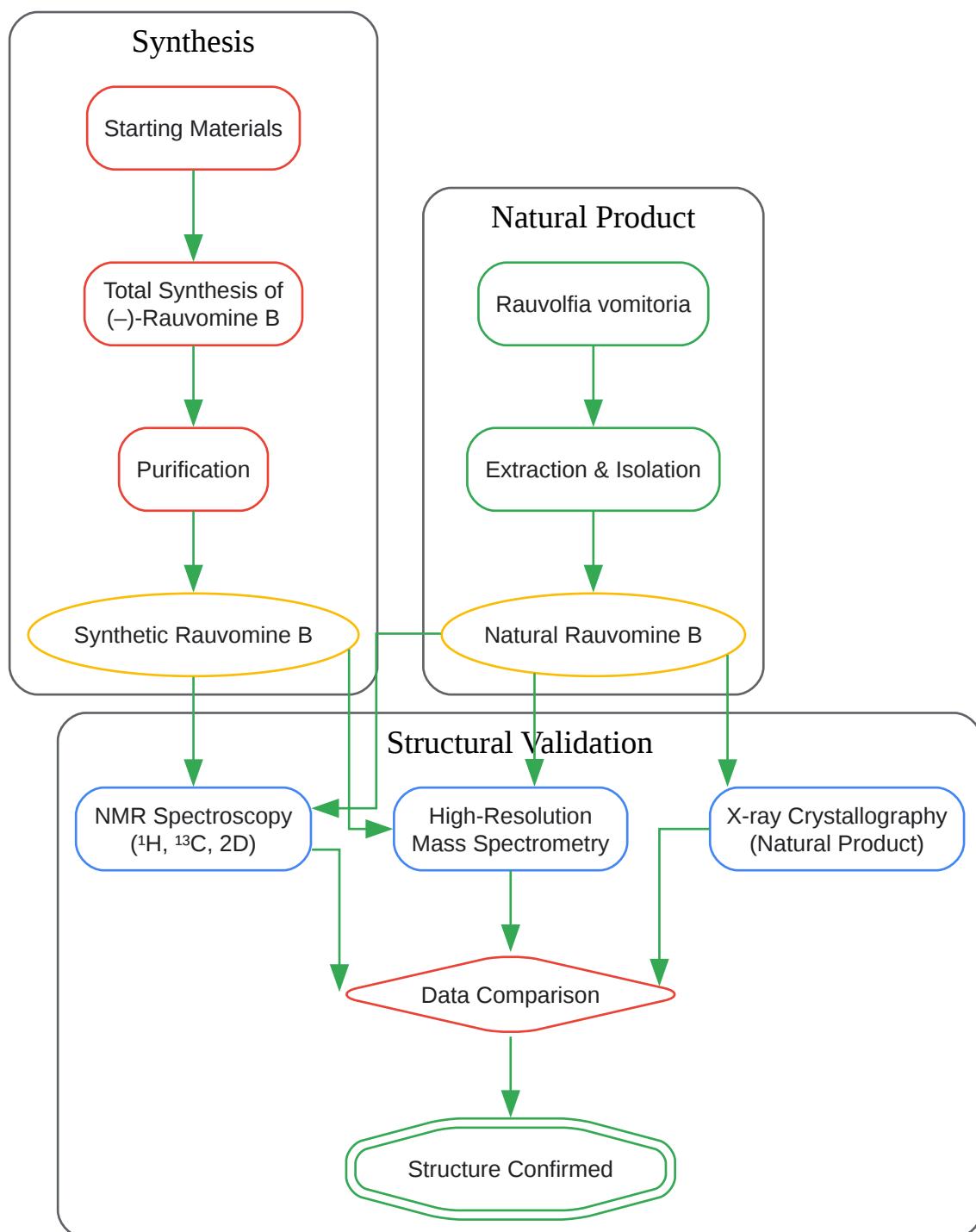
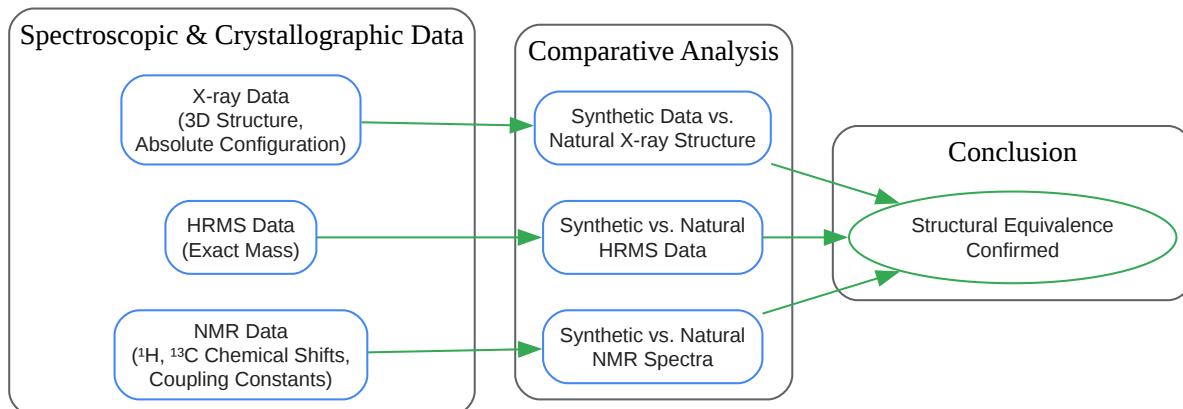
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Figure 1. Experimental workflow for the synthesis and structural validation of Rauvomine B.



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Figure 2. Logical relationship for the structural validation of synthetic Rauvomine B.

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